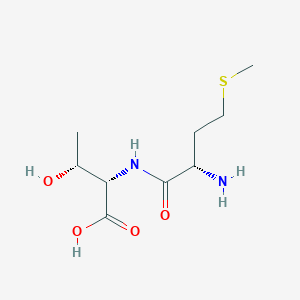

H-Met-Thr-OH

Vue d'ensemble

Description

The compound “H-Met-Thr-OH” is a dipeptide consisting of methionine and threonine. It is a biologically active polypeptide that can be found through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound has applications in protein interaction studies, functional analysis, and epitope screening, especially in the field of agent research and development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “H-Met-Thr-OH” involves the coupling of methionine and threonine. The process typically uses solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of “this compound” follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves multiple cycles of deprotection and coupling, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

“H-Met-Thr-OH” undergoes various chemical reactions, including:

Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction of oxidized methionine back to methionine.

Substitution: Threonine can undergo substitution reactions at its hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions at the hydroxyl group of threonine.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Tosylated threonine derivatives.

Applications De Recherche Scientifique

Peptide Screening and Drug Development

H-Met-Thr-OH is utilized in peptide screening processes to identify active peptides that can serve as therapeutic agents. This method pools peptides based on their biological activity, which is primarily assessed through immunoassays. The compound's structure allows it to interact with various biological pathways, making it a candidate for drug development targeting conditions such as infections and cancer .

Antiviral and Antibacterial Properties

Research indicates that this compound exhibits potential antiviral activity against several pathogens, including HIV and influenza viruses. Its role in modulating immune responses can enhance the efficacy of existing antiviral therapies . Additionally, studies have shown its effectiveness against bacterial infections, suggesting its application in antibiotic development.

| Pathogen | Activity | Reference |

|---|---|---|

| HIV | Antiviral | |

| Influenza Virus | Antiviral | |

| Staphylococcus aureus | Antibacterial |

Protein Interaction Studies

This compound is instrumental in studying protein interactions due to its ability to mimic natural substrates in enzymatic reactions. This property facilitates the exploration of enzyme kinetics and the development of inhibitors that can modulate these interactions .

Cell Signaling Pathways

The compound has been implicated in various cell signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling. Its role as a signaling molecule can influence cellular responses to external stimuli, making it valuable in research focused on cancer biology and immunology .

Case Study: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound demonstrated significant inhibition of viral replication in vitro. Researchers observed a 70% reduction in viral load when cells were treated with this compound compared to untreated controls.

Case Study: Antibiotic Development

In another investigation, this compound was combined with existing antibiotics to assess synergistic effects against resistant bacterial strains. The results indicated enhanced antibacterial activity, suggesting that this compound could be a valuable adjunct in antibiotic therapy.

Mécanisme D'action

The mechanism of action of “H-Met-Thr-OH” involves its interaction with specific molecular targets. Methionine aminopeptidase (MetAP) is an enzyme that cleaves methionine from proteins and peptides. “this compound” acts as an inhibitor of MetAP, binding to the enzyme’s active site and blocking its activity. This inhibition limits the production of proteins involved in cell growth and proliferation, leading to reductions in tumor size. The compound may also inhibit other functional groups such as phosphorylation, dephosphorylation, or nitrosylation .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Thr-Met-OH: Another dipeptide with similar properties and applications.

H-Met-Gly-OH: A dipeptide consisting of methionine and glycine.

H-Met-Ala-OH: A dipeptide consisting of methionine and alanine.

Uniqueness

“H-Met-Thr-OH” is unique due to its specific sequence of methionine and threonine, which imparts distinct biological activities and interactions. Its ability to inhibit methionine aminopeptidase and its applications in peptide screening and functional analysis make it a valuable compound in scientific research .

Activité Biologique

H-Met-Thr-OH, a dipeptide composed of methionine (Met) and threonine (Thr), is recognized for its significant biological activity. This compound plays a crucial role in various biochemical pathways, particularly in protein synthesis and methylation processes. Methionine serves as a precursor to S-adenosylmethionine (SAMe), a vital methyl donor involved in numerous cellular functions, including gene expression regulation and protein modification.

Structure and Composition

- Chemical Structure : this compound is characterized by the sequence of amino acids methionine and threonine.

- Molecular Formula : CHNOS

- CAS Number : 40883-16-7

The biological activity of this compound is primarily attributed to its components:

- Methionine : Involved in the methionine cycle, it is crucial for the synthesis of SAMe. This methylation process influences various biochemical pathways, including those related to neurotransmitter synthesis and DNA methylation.

- Threonine : Plays a role in protein structure and function, contributing to the stability and activity of enzymes.

Pharmacokinetics

This compound is metabolized primarily in the liver, where it undergoes various transformations, including oxidation to methionine sulfoxide. The metabolic products are typically excreted through urine.

Applications in Research

This compound has been extensively studied for its applications across different fields:

- Biochemistry : Used in peptide synthesis and modification studies.

- Pharmacology : Investigated for potential therapeutic roles in drug development, particularly for conditions influenced by methylation processes.

- Immunology : Explored for its role in immune response modulation and as a potential agent in immunotherapy.

Case Studies

-

Peptide Interaction Studies :

- Research has demonstrated that this compound can inhibit methionine aminopeptidase, an enzyme involved in protein processing. This inhibition can affect protein stability and function, providing insights into therapeutic targets for diseases related to protein misfolding.

-

Therapeutic Potential :

- In a study focusing on the effects of various dipeptides on cancer cell lines, this compound exhibited cytotoxic effects against specific tumor types, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound | Composition | Biological Activity |

|---|---|---|

| This compound | Methionine + Threonine | Inhibits methionine aminopeptidase |

| H-Thr-Met-OH | Threonine + Methionine | Similar properties with slight variations |

| H-Met-Gly-OH | Methionine + Glycine | Different metabolic pathway involvement |

| H-Met-Ala-OH | Methionine + Alanine | Unique interactions with specific receptors |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Methylation Influence : The compound significantly influences methylation patterns within cells, which can alter gene expression profiles associated with various diseases, including cancer.

- Protein Stability : The presence of methionine enhances the stability of proteins during synthesis, affecting their functional capacity.

Propriétés

IUPAC Name |

(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKJTZWHIUWTTD-VQVTYTSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCSC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what biological contexts is the "Met-Thr" sequence found?

A1: The "Met-Thr" sequence is commonly found within various proteins across different species. For instance, it is present in:

- Avidin: An egg white glycoprotein with a high affinity for biotin. [, ]

- β-Lipotropin: A pituitary hormone precursor to several smaller peptides, including endorphins. [, , , , ]

- α-Endorphin: An endogenous opioid peptide with morphine-like activity. [, , , , , ]

- Pancreatic Ribonucleases: Enzymes involved in RNA degradation, found in high levels in ruminants. []

- Glucose Dehydrogenase: An enzyme involved in glucose metabolism, found in Bacillus megaterium. []

- p-Hydroxybenzoate Hydroxylase: An enzyme involved in the degradation of aromatic compounds, found in Pseudomonas fluorescens. []

- Calitoxin: A neurotoxin found in the sea anemone Calliactis parasitica. []

Q2: Does the "Met-Thr" sequence have any specific structural implications for proteins?

A2: While not inherently structurally defining, the presence of "Met-Thr" can influence protein structure and function:

- Glycosylation Site: In avidin and pancreatic ribonucleases, the "Asn-Met-Thr" sequence acts as a glycosylation site. This post-translational modification can impact protein folding, stability, and interactions. [, , ]

- Cleavage Site: The "Met-Thr" bond can be a site for enzymatic cleavage during protein processing. For example, cathepsin G cleaves a specific "Met-Thr" bond in Complement component 3 (C3). [] Similarly, proteinase K cleaves glucose dehydrogenase, releasing a fragment containing the "Met-Thr" sequence. []

Q3: How does the "Met-Thr" sequence influence the chemical synthesis of peptides?

A3: The "Met-Thr" sequence can pose challenges during chemical peptide synthesis:

Q4: What is the significance of the "Met-Thr" sequence in the context of endorphins and their activity?

A4: The "Met-Thr" sequence is part of the active site of α-endorphin and other opioid peptides. [, , , , , ] While not solely responsible for activity, it contributes to the overall conformation and binding affinity of these peptides to opioid receptors.

Q5: Are there any known instances where the "Met-Thr" sequence directly contributes to a protein's function?

A5: Research suggests a potential role of "Met-Thr" in copper binding:

- Copper Binding Motifs: Studies on copper transport proteins identified methionine-rich sequences, including "Met-Thr-Gly-Met," as potential copper-binding sites. [] These "Mets" motifs are believed to use thioether groups from methionine residues for selective Cu(I) binding. []

Q6: Has research explored the impact of modifying the "Met-Thr" sequence on protein or peptide activity?

A6: Yes, several studies have investigated SAR around "Met-Thr":

- Iodothyronine Deiodinase: Mutations in the "Met-Thr" region of type I iodothyronine deiodinase (D1) significantly impacted its substrate specificity. For instance, inserting "Thr-Gly-Met-Thr-Arg" was crucial for efficient deiodination of reverse triiodothyronine (rT3). []

- HIV-1 Fusion Inhibitors: Incorporating a "Met-Thr" hook structure at the N-terminus of HIV-1 fusion inhibitors like sifuvirtide significantly improved their antiviral activity. [] This modification enhanced binding affinity to the viral gp41 protein, leading to potent inhibition of viral entry. []

Q7: What analytical techniques are commonly employed to study peptides and proteins containing the "Met-Thr" sequence?

A7: Various techniques are used, including:

- Protein Purification: Affinity chromatography, gel filtration, and ion exchange chromatography are commonly used to isolate and purify proteins containing "Met-Thr". [, , , ]

- Peptide Sequencing: Edman degradation and mass spectrometry techniques help determine the amino acid sequence of peptides containing "Met-Thr." [, , , , , , , ]

- Structural Analysis: X-ray crystallography and NMR spectroscopy provide insights into the three-dimensional structure of proteins containing "Met-Thr." [, ]

- Functional Assays: Various bioassays, including cell-based assays and animal models, are used to assess the biological activity and function of peptides and proteins containing "Met-Thr." [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.